Cas no 2419-56-9 ((S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid)

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid is a chiral amino acid derivative featuring a tert-butyl ester-protected carboxyl group at the C5 position. This compound serves as a valuable intermediate in peptide synthesis and medicinal chemistry, where its tert-butoxy carbonyl (Boc) group provides selective deprotection under mild acidic conditions. The stereocenter at the α-carbon ensures enantioselective applications in asymmetric synthesis. Its structural features make it particularly useful for constructing modified peptides or as a precursor for bioactive molecules. The tert-butyl ester enhances solubility in organic solvents, facilitating handling in synthetic workflows. This compound is typically characterized by high purity and stability under standard storage conditions.
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid structure
2419-56-9 structure
商品名:(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid
CAS番号:2419-56-9
MF:C9H17NO4
メガワット:203.23558
MDL:MFCD00038580
CID:42920
PubChem ID:7010573

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid 化学的及び物理的性質

名前と識別子

    • L-Glutamic acid 5-tert-butyl ester
    • L-GLUTAMIC ACID-5-TERT-BUTYL ESTER
    • 5-tert-Butyl L-Glutamate Hydrate
    • H-Glu(OtBu)-OH
    • (2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
    • (2S)-2-Amino-5-tert-butoxy-5-oxopentanoic acid
    • H-Glu(OtBu)-OH·H2O L-Glutamic acid γ-tert·butyl ester monohydrate
    • 5-tert-Butyl L-Glutamate
    • Fmoc-Glu(OtBu)-OH
    • Glu(OtBu)-OH
    • H-GLU(OBUT)-OH
    • H-Glu(OtBu)-OH Hydrate
    • H-Glu(OtBu)-OH·H2O
    • H-L-Glu(OtBu)-OH
    • L-Glu(t-Bu)-OH
    • L-Glutamic Acid 5-tert-Butyl Ester Hydrate
    • Glutamicacid, 5-tert-butyl ester (7CI)
    • Glutamic acid, 5-tert-butyl ester, L- (8CI)
    • Glutamic acid g-tert-butylester
    • L-Glutamic acid g-tert-butyl ester
    • g-tert-Butyl glutamate
    • (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid
    • L-Glutamic acid, 5-(1,1-dimethylethyl) ester
    • B4045
    • EN300-198996
    • L-Glutamic acid 5-tert-butyl ester, >=98.0% (TLC)
    • MFCD00038580
    • (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid
    • J-521644
    • OIOAKXPMBIZAHL-LURJTMIESA-N
    • Glutamic acid gamma-t-butyl ester (H-Glu(OtBu)-OH) (H-L-Glu(tBu)-OH)
    • DTXSID70426672
    • 2419-56-9
    • H-Glu(O-t-Bu)-OH
    • Glu(OtBu)
    • BB 0261763
    • NSC-823865
    • NSC823865
    • (2S)-2-azanyl-5-[(2-methylpropan-2-yl)oxy]-5-oxidanylidene-pentanoic acid
    • Glu(tBu)
    • AKOS005175152
    • M02975
    • A817140
    • PD196954
    • AC-482
    • l-glutamic acid 5-t-butyl ester
    • CS-W015458
    • HY-W014742
    • AS-12202
    • FD21428
    • J-015390
    • SCHEMBL130831
    • (S)-2-amino-5-tert-butoxy-5-oxopentanoic acid
    • L-Glu(O-tBu)-OH
    • ALBB-015807
    • L-Glutamic acid gamma-tert-butyl ester
    • gamma-tert-Butyl L-glutamic acid
    • 5-(1,1-Dimethylethyl) hydrogen L-glutamate
    • (2S)-2-amino-5-tert-butoxy-5-oxopentanoic acid (non-preferred name)
    • STL466179
    • gamma-tert-Butyl glutamate
    • glutamic acid gamma-tert-butyl ester
    • 97KWU9SN2G
    • MDL: MFCD00038580
    • インチ: 1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1
    • InChIKey: OIOAKXPMBIZAHL-LURJTMIESA-N
    • ほほえんだ: [H][C@](N)(CCC(=O)OC(C)(C)C)C(O)=O
    • BRN: 2049031

計算された属性

  • せいみつぶんしりょう: 203.115758g/mol
  • ひょうめんでんか: 0
  • XLogP3: -2.4
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 203.115758g/mol
  • 単一同位体質量: 203.115758g/mol
  • 水素結合トポロジー分子極性表面積: 89.6Ų
  • 重原子数: 14
  • 複雑さ: 219
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.133
  • ゆうかいてん: 182°C(lit.)
  • ふってん: 336.4°C at 760 mmHg
  • フラッシュポイント: 157.3°C
  • 屈折率: 1.475
  • すいようせい: Sparingly soluble in water; practically insoluble in ethanol or ether.
  • PSA: 89.62000
  • LogP: 1.22050
  • かんど: 湿度に敏感である
  • ようかいせい: 未確定

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid セキュリティ情報

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid 税関データ

  • 税関コード:2922509090
  • 税関データ:

    中国税関コード:

    2922509090

    概要:

    2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB496745-25 g
Glutamic acid gamma-t-butyl ester (H-Glu(OtBu)-OH) (H-L-Glu(tBu)-OH); .
2419-56-9
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€144.40 2023-04-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
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(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid
2419-56-9 98%
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Cooke Chemical
A7393412-25G
L-Glutamic acid 5-tert-butyl ester
2419-56-9 ≥98.0%
25g
RMB 340.00 2025-02-20
AAPPTec
AHE115-25g
H-Glu(OtBu)-OH
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$210.00 2024-07-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
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L-Glutamic Acid 5-tert-Butyl Ester
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¥35.70 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY031237-100g
L-Glutamic Acid 5-tert-Butyl Ester
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TRC
G597035-1g
L-Glutamic Acid 5-tert-Butyl Ester
2419-56-9
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$ 125.00 2022-06-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L832822-5g
L-Glutamic acid 5-tert-butyl ester
2419-56-9 ≥98.0%
5g
¥117.00 2022-01-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L832822-100g
L-Glutamic acid 5-tert-butyl ester
2419-56-9 ≥98.0%
100g
¥1,411.00 2022-01-14
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4045-1G
5-tert-Butyl L-Glutamate
2419-56-9 >98.0%(T)
1g
¥140.00 2024-04-17

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid 関連文献

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acidに関する追加情報

(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic Acid: A Comprehensive Overview

The compound with CAS No. 2419-56-9, commonly referred to as (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The tert-butoxy group and the oxo functionality in its structure contribute to its versatile reactivity and bioavailability, making it a valuable compound for researchers.

Recent studies have highlighted the importance of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid in the development of novel therapeutic agents. Its amino group plays a critical role in forming peptide bonds, which are essential for protein synthesis. The tert-butoxy substituent, on the other hand, enhances the compound's stability and solubility, making it more suitable for biological systems. These properties have led to its exploration in the creation of antibiotics, anti-inflammatory drugs, and other bioactive molecules.

The synthesis of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid involves a multi-step process that combines organic synthesis techniques with stereochemical control. Researchers have optimized the reaction conditions to achieve high yields and enantiomeric purity, which is crucial for its application in chiral chemistry. The use of advanced catalysts and reaction media has further improved the efficiency of this synthesis pathway.

In terms of pharmacokinetics, (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid exhibits favorable absorption and distribution profiles. Its ability to cross biological membranes efficiently makes it a promising candidate for drug delivery systems. Recent in vitro studies have demonstrated its potential as a prodrug, where it can be metabolized into active pharmaceutical ingredients (APIs) upon administration.

The structural versatility of this compound also extends to its application in materials science. The tert-butoxy group can be modified to create polymers with tailored properties, such as improved thermal stability or mechanical strength. This has opened new avenues for its use in biodegradable materials and advanced composites.

Furthermore, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid. Quantum mechanical calculations have provided insights into its bonding interactions and reactivity patterns, enabling researchers to predict its behavior in various chemical environments.

In conclusion, (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid (CAS No. 2419-56-9) is a multifaceted compound with applications spanning drug discovery, materials science, and chemical synthesis. Its unique structure and functional groups make it a valuable tool for researchers across diverse disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in scientific advancements.

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